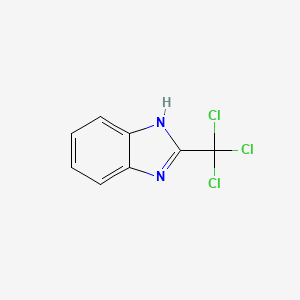
2-(Trichloromethyl)-1H-benzimidazole
Cat. No. B1329737
Key on ui cas rn:
3584-65-4
M. Wt: 235.5 g/mol
InChI Key: ZVFSYTFFWGYEMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07741341B2
Procedure details


To a solution of 10 g Benzene-1,2-diamine in 250 mL acetic acid, 22.8 g 2,2,2-Trichloro-acetimidic acid methyl ester were added drop wise at RT. After 2 h 500 mL toluene were added and the solvents were removed under reduced pressure. The residue was codestilled additional two times with toluene. After drying under reduced pressure the product was pure enough for the next reaction step.




Identifiers


|
REACTION_CXSMILES
|
[C:1]1([NH2:8])[C:2]([NH2:7])=[CH:3][CH:4]=[CH:5][CH:6]=1.CO[C:11](=N)[C:12]([Cl:15])([Cl:14])[Cl:13].C1(C)C=CC=CC=1>C(O)(=O)C>[Cl:13][C:12]([Cl:15])([Cl:14])[C:11]1[NH:8][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=2[N:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C=1(C(=CC=CC1)N)N
|
|
Name
|
|
|
Quantity
|
22.8 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C(Cl)(Cl)Cl)=N
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvents were removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying under reduced pressure the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was pure enough for the next reaction step
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC(C1=NC2=C(N1)C=CC=C2)(Cl)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
